1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
The compound “1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . The molecule also features a 1,3-diazinane ring, which is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyridine rings are known to undergo electrophilic substitution reactions . The sulfanylidene group might also be reactive, potentially undergoing oxidation or serving as a leaving group in substitution reactions.Scientific Research Applications
Catalytic Applications
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione derivatives have been used as catalysts in chemical synthesis. For instance, they have been applied in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing their efficiency as homogeneous and reusable catalysts (Moosavi‐Zare et al., 2013).
Antimicrobial Activity
Compounds derived from this compound have shown promising antimicrobial properties. A study on the synthesis and antimicrobial activity of 2-(Pyridine-3-yl)-4H-chromen-4-one derivatives highlights their potential in combating bacterial and fungal infections (Chate et al., 2013).
Application in Hexahydroquinolines Preparation
This compound has also been used in the preparation of hexahydroquinolines, a class of organic compounds with various pharmaceutical applications. The process involves a multi-component condensation reaction, demonstrating the compound's versatility as a catalyst (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Molecular Structure Analysis
Research on the molecular structure of this compound derivatives has provided insights into their chemical behavior. Studies like the one conducted by Warad et al. (2012), which focused on the molecular conformation and crystal structure of a related compound, contribute to our understanding of these molecules' physical and chemical properties (Warad et al., 2012).
Photophysical and Photochemical Applications
Some derivatives have been explored for their photophysical and photochemical properties. For instance, their interaction with electron acceptors has been studied, indicating potential applications in materials science and photodynamic therapy (Ulrich & Timpe, 1995).
Chemical Sensor Development
Derivatives of this compound have been used in the development of chemosensors, particularly for detecting transition metal ions. These sensors show selective responses based on the structural and electronic properties of the derivatives, making them useful in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Tautomeric Preference Studies
Research on the tautomeric preferences of derivatives helps in understanding their stability and reactivity in different environments. This information is crucial for their application in organic synthesis and drug development (Dobosz et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by these properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities and contributing to cellular defense mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound has been shown to induce changes in gene expression related to antioxidant defense, leading to increased production of enzymes like glutathione peroxidase . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, likely due to the overwhelming of cellular detoxification mechanisms . Threshold effects have been observed, where a certain dosage is required to elicit beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize primarily in the mitochondria and the endoplasmic reticulum . In the mitochondria, the compound influences the electron transport chain and oxidative phosphorylation, while in the endoplasmic reticulum, it affects protein folding and stress responses . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
Properties
IUPAC Name |
1-pyridin-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-4-8(14)12(9(15)11-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWBRJPVVCZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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